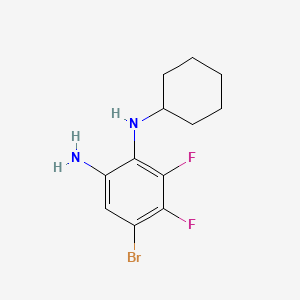

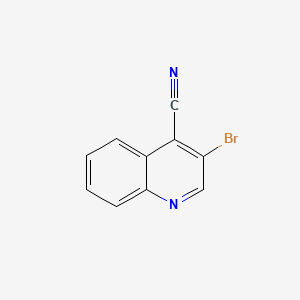

3-Bromoquinoline-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

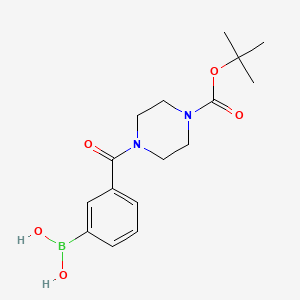

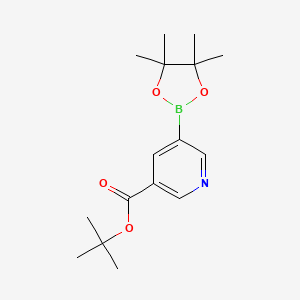

3-Bromoquinoline-4-carbonitrile is a compound that undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . It is used for research and development purposes .

Synthesis Analysis

3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . This reaction is quenched by various electrophiles to yield functionalized quinolines . Other methods of synthesis include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis

The molecular formula of this compound is C10H5BrN2 .Chemical Reactions Analysis

Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Applications De Recherche Scientifique

Chloroquine and Derivatives in Disease Management

Chloroquine, a well-known antimalarial drug, and its derivatives have been studied for their potential repurposing in the management of various diseases. Research has highlighted interesting biochemical properties of chloroquine that could inspire the development of novel compounds based on its scaffold, including 3-Bromoquinoline-4-carbonitrile, for therapeutic applications beyond malaria (Njaria et al., 2015).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, closely related to quinolines, have been recognized for their therapeutic potentials in treating cancers, malaria, and various central nervous system disorders. These compounds, including derivatives of quinolines, could serve as promising candidates for developing new classes of drugs (Singh & Shah, 2017).

8-Hydroxyquinolines in Medicinal Chemistry

The study of 8-hydroxyquinoline derivatives over recent years has shown significant biological activities, suggesting the synthetic modification of quinoline derivatives, including this compound, could lead to the development of potent drug molecules for treating various diseases (Gupta et al., 2021).

Isoquinoline N-oxide Alkaloids in Drug Discovery

Isoquinoline N-oxide alkaloids have shown confirmed antimicrobial, antibacterial, and antitumor activities, highlighting the role of isoquinoline derivatives as an important source of leads for drug discovery (Dembitsky et al., 2015).

Synthesis of Pyridines and (Iso)quinolines

Propargylic alcohols have been used as building blocks for synthesizing pyridines, quinolines, and isoquinolines, which are crucial structures in medicinal chemistry. This research area may provide methodologies applicable to the synthesis and functionalization of this compound for various scientific applications (Mishra et al., 2022).

Safety and Hazards

Orientations Futures

Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

Analyse Biochimique

Cellular Effects

Quinolines have been found to have a variety of applications in medicinal chemistry, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinolines can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Quinolines have been found to have a variety of applications in synthetic organic chemistry, suggesting that they may have long-term effects on cellular function .

Metabolic Pathways

Quinolines are known to be involved in various metabolic pathways, suggesting that 3-Bromoquinoline-4-carbonitrile could interact with certain enzymes or cofactors .

Propriétés

IUPAC Name |

3-bromoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-6-13-10-4-2-1-3-7(10)8(9)5-12/h1-4,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIBKSRNPFDUOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677796 |

Source

|

| Record name | 3-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-93-0 |

Source

|

| Record name | 3-Bromoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

![2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B578416.png)

![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)

![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)